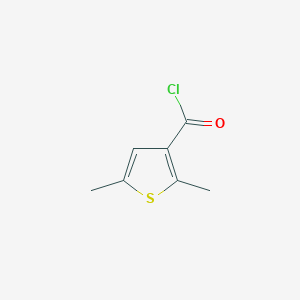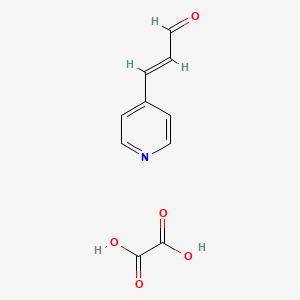
2,5-Dimethylthiophene-3-carbonyl chloride
Descripción general
Descripción
2,5-Dimethylthiophene-3-carbonyl chloride is an organic compound with the CAS number 57248-13-2 . It has a molecular weight of 174.65 and its IUPAC name is 2,5-dimethyl-3-thiophenecarbonyl chloride . It is also known by other names such as 3-(Chlorocarbonyl)-2,5-dimethylthiophene, 3-(Chloroformyl)-2,5-dimethylthiophene, and 2,5-Dimethyl-3-thenoyl chloride .
Molecular Structure Analysis
The InChI code for 2,5-Dimethylthiophene-3-carbonyl chloride is 1S/C7H7ClOS/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Physical And Chemical Properties Analysis
2,5-Dimethylthiophene-3-carbonyl chloride is a liquid at room temperature . It should be stored at 2-8°C to maintain its stability .Aplicaciones Científicas De Investigación
2,5-Dimethylthiophene-3-carbonyl chloride
is a chemical compound with the CAS Number: 57248-13-2 . It’s a liquid at room temperature and should be stored at 2-8°C . This compound is used in various scientific fields, particularly in chemistry for the synthesis of other compounds .
Thiophene derivatives, such as 2,5-Dimethylthiophene-3-carbonyl chloride, are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
In the field of medicinal chemistry, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
The synthesis of thiophene derivatives involves various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Organic Semiconductors
Thiophene-mediated molecules, including 2,5-Dimethylthiophene-3-carbonyl chloride, play a significant role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They help protect metal surfaces from corrosion, which is crucial in many industries, including oil and gas, water treatment, and manufacturing .
Pharmaceutical Applications
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework .
Synthesis of Dihydropyrimidin-2 (1H)-ones and thiones (DHPMs) : DHPMs are important heterocyclic compounds that exhibit significant biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities . The synthesis of DHPMs involves a three-component reaction between aldehydes, ketones, urea or thiourea .
Synthesis of Other Chemical Compounds
2,5-Dimethylthiophene-3-carbonyl chloride is used in the synthesis of other chemical compounds . It’s a liquid at room temperature and should be stored at 2-8°C .
Dihydropyrimidin-2 (1H)-ones and thiones (DHPMs)
DHPMs are important heterocyclic compounds that exhibit significant biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities . The synthesis of DHPMs involves a three-component reaction between aldehydes, ketones, urea or thiourea .
Organic Electronic Materials & Functional Supramolecular Structures : Dithieno[3,2-b:2′,3′-d]thiophene (DTT), a related compound, is an emerging heterocyclic building block for future organic electronic materials and functional supramolecular structures .
Safety And Hazards
The compound is classified as dangerous, with hazard statements H302+H312+H332;H314 indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . The precautionary statement P280 advises wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2,5-dimethylthiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQVQKIVNYYIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615342 | |
| Record name | 2,5-Dimethylthiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylthiophene-3-carbonyl chloride | |
CAS RN |
57248-13-2 | |
| Record name | 2,5-Dimethylthiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)
![Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1321517.png)


![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)








![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)